molecular formula C10H11F2NO2 B2612776 2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid CAS No. 1215491-30-7

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

Cat. No.: B2612776
CAS No.: 1215491-30-7
M. Wt: 215.2
InChI Key: JKFUEVJRXQTTPL-ZETCQYMHSA-N
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Description

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid (CAS: 1215491-30-7) is a fluorinated aromatic amino acid derivative with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol . Its structure features a propanoic acid backbone substituted with a 2,3-difluoro-4-methylphenyl group.

Properties

IUPAC Name

2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-5-2-3-6(9(12)8(5)11)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUEVJRXQTTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC(C(=O)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity through its amino group and carboxylic acid moiety , influenced by fluorine substitution.

Amide and Ester Formation

The carboxylic acid group undergoes nucleophilic acyl substitution:

RCOOH+NH3RCO-NH2+H2O(Amide formation)[1]\text{RCOOH} + \text{NH}_3 \rightarrow \text{RCO-NH}_2 + \text{H}_2\text{O} \quad (\text{Amide formation})[1]RCOOH+ROHRCOOR+H2O(Ester formation)[1]\text{RCOOH} + \text{ROH} \rightarrow \text{RCOOR} + \text{H}_2\text{O} \quad (\text{Ester formation})[1]

Fluorine Substitution Effects

The 2,3-difluoro-4-methylphenyl group enhances electrophilicity and stability via inductive effects, influencing reactions such as:

  • Nucleophilic aromatic substitution : Fluorine’s electron-withdrawing nature activates the aromatic ring for substitution .

  • Acidic protons : The α-hydrogens (adjacent to the amino group) may participate in deprotonation due to stabilization by the electron-deficient phenyl ring .

Acidity and pKa Analysis

The carboxylic acid group’s acidity is critical for reactivity. While specific pKa values for this compound are not directly reported, analogous substituted benzoic acids provide context:

CompoundpKa (Carboxylic Acid)Reference
Benzoic acid4.17
Ortho-substituted benzoic acids4.20–4.62

Fluorine substitution likely lowers the pKa further due to enhanced electron withdrawal, increasing acidity .

Enzymatic Catalysis (Hypothetical)

Though not directly studied for this compound, PAM’s Friedel-Crafts mechanism involves:

  • Conjugate addition : Amine groups attack the α,β-unsaturated carbonyl (e.g., MIO adducts) .

  • Carbanion stabilization : Deprotonation at C-3 generates a stabilized carbanion intermediate .

  • Rehydrogenation : Protonation at C-2 regenerates aromaticity, forming the product .

Non-Enzymatic Reactions

  • Ammonia release : In acidic conditions, the amino group may act as a nucleophile, releasing ammonia via deamination .

  • Decarboxylation : High temperatures or catalysts could induce decarboxylation, forming amines or alkenes.

Biological Interactions

While direct biological data is limited, fluorinated aromatic acids often exhibit:

  • Enhanced lipophilicity : Facilitating membrane permeability .

  • Target binding : Substituted aromatic rings may interact with enzymes via π-π stacking or hydrogen bonding .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11F2NO2
IUPAC Name : 2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid

The compound features a propanoic acid backbone with an amino group and a difluoromethyl-substituted phenyl ring. The presence of fluorine enhances its lipophilicity and alters electronic properties, making it a valuable candidate for medicinal chemistry.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique substitution pattern allows for the exploration of new chemical reactions and pathways.

Reaction Type Description
Oxidation Can be oxidized to form nitro or nitroso derivatives using reagents like potassium permanganate.
Reduction Reduction can yield amines or other derivatives using catalysts like palladium on carbon.
Substitution The difluoromethyl groups can be replaced with other functional groups under specific conditions.

Biology

The compound's structural characteristics make it relevant in biochemical research, particularly in studies involving enzyme-substrate interactions and protein synthesis.

  • Enzyme Modulation : Similar fluorinated amino acids have shown the ability to influence enzyme activity by stabilizing transition states or altering substrate specificity. This modulation can affect metabolic pathways critical for cellular function.
  • Potential Antidepressant Activity : Research indicates that structurally related compounds may act as antagonists at metabotropic glutamate receptors (mGluR), which are implicated in mood regulation. This suggests potential therapeutic applications in treating mood disorders.

Industry

In industrial applications, the compound is valuable for the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various sectors, including pharmaceuticals and agrochemicals.

Case Study 1: Enzymatic Synthesis of Fluorinated Amino Acids

A study demonstrated an efficient enzymatic method for synthesizing β-fluorophenyl-substituted β-amino acids through lipase-catalyzed hydrolysis. The synthesized compounds exhibited significant biological activity, suggesting that this compound may possess similar properties.

Case Study 2: Anticancer Activity Evaluation

Another investigation assessed the anticancer activity of related compounds through the National Cancer Institute's Developmental Therapeutics Program. The results indicated substantial efficacy against human tumor cells with mean growth inhibition values suggesting potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7)
  • Molecular Formula: C₉H₁₀FNO₃
  • Key Differences : Replaces the 2,3-difluoro-4-methylphenyl group with a 3-fluoro-4-hydroxyphenyl moiety.
  • The single fluorine atom reduces electronegativity, possibly diminishing metabolic stability .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4)
  • Molecular Formula: C₉H₇I₂NO₃
  • Key Differences : Contains 3,5-diiodo and 4-hydroxy substituents.
  • Implications :
    • Iodine’s large atomic radius and polarizability may enhance halogen bonding interactions with biological targets but reduce blood-brain barrier (BBB) permeability due to increased molecular weight (≥399 g/mol) .
    • Contrasts with the target compound’s smaller fluorine atoms and methyl group, which favor lipophilicity and BBB penetration.
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid
  • Key Differences: Incorporates a thiazole ring linked via a methylamino group.
  • Implications: The thiazole moiety introduces aromatic heterocyclic character, enhancing π-π stacking interactions with bacterial enzymes (e.g., antimycobacterial activity against M. tuberculosis H37Ra) . Demonstrates non-cytotoxicity in human cells, suggesting structural modifications can decouple efficacy from toxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

2-Amino-3-(methylamino)-propanoic acid (BMAA)
  • Key Findings: Neurotoxic excitatory amino acid with low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/sec/g) . Requires high doses (>100 mg/kg) to achieve toxic brain concentrations, limiting therapeutic relevance.
  • Contrast with Target Compound :
    • The target’s difluoro-methylphenyl group may improve BBB penetration due to higher lipophilicity (predicted logP ~1.5–2.0 vs. BMAA’s logP <0).
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1)
  • Key Differences : Features three fluorine atoms on the phenyl ring.
  • Implications :
    • Increased electronegativity and metabolic stability compared to the target compound’s two fluorines.
    • Hydrochloride salt form enhances solubility but may alter pharmacokinetic profiles .

Physicochemical Properties

Property Target Compound 3-Fluoro-4-hydroxy Analog Diiodo-Hydroxy Analog BMAA
Molecular Weight 215.20 199.18 399.05 118.13
LogP (Predicted) ~1.8–2.2 ~0.5–1.0 ~2.5–3.0 -1.2
Solubility (Aqueous) Low Moderate Low High
BBB Permeability Moderate Low Very Low Very Low

Biological Activity

2-Amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, a fluorinated β-amino acid, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological profiles, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10H10F2O2
  • IUPAC Name : this compound

This compound features a propanoic acid backbone with an amino group and a difluoromethyl-substituted phenyl ring, which contributes to its unique reactivity and biological interactions.

Research indicates that 2-amino acids with fluorinated groups can interact with various biological targets, including enzymes and receptors. The presence of fluorine may enhance binding affinity due to increased lipophilicity and altered electronic properties. This compound may act as an enzyme modulator or inhibitor, affecting metabolic pathways crucial for cellular function.

Enzyme Interactions

Studies have shown that similar fluorinated amino acids can influence enzyme activity by stabilizing transition states or altering substrate specificity. For instance, the incorporation of difluorophenyl groups has been linked to enhanced inhibition of certain enzymes involved in neurotransmitter uptake and metabolism .

Study on Antidepressant Activity

A notable study explored the potential antidepressant effects of compounds structurally related to this compound. The findings suggested that these compounds might act as antagonists at metabotropic glutamate receptors (mGluR), which are implicated in mood regulation .

Synthesis and Biological Evaluation

An efficient enzymatic synthesis method was developed for producing β-fluorophenyl-substituted β-amino acids. The synthesized compounds were evaluated for their biological activity, demonstrating significant inhibition of specific enzymes related to metabolic pathways. This suggests that this compound may possess similar properties .

Research Findings

Study ReferenceBiological ActivityKey Findings
Enzyme inhibitionDemonstrated significant inhibition of neurotransmitter uptake enzymes.
Antidepressant effectsCompounds showed potential as mGluR antagonists in preclinical models.
Metabolic modulationEnhanced substrate specificity observed in enzyme assays with fluorinated derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(2,3-difluoro-4-methylphenyl)propanoic acid, and what experimental conditions optimize yield?

  • Methodological Answer : The synthesis of structurally similar fluorinated phenylpropanoic acids typically involves multi-step organic reactions. For example, halogenated aromatic precursors can undergo Friedel-Crafts alkylation or nucleophilic substitution to introduce the amino acid side chain. Oxidation-reduction cycles (e.g., using KMnO₄ in acidic conditions) and protecting-group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) are critical to prevent side reactions . Stereochemical control may require chiral catalysts or enzymatic resolution methods, as seen in biocatalytic ammonia elimination/addition reactions for thiophene derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and fluorine substitution?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR, is essential for confirming fluorine positions and substitution patterns. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular weight and spatial arrangement. Comparative analysis with related compounds (e.g., 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid, CAS 3078-39-5) can clarify substituent effects on spectral data .

Q. What are the thermodynamic properties of this compound, and how do they influence stability under storage conditions?

  • Methodological Answer : Reaction thermochemistry data, such as sodium ion affinity (ΔrH° ≈ 201 kJ/mol for similar tyrosine derivatives), suggest strong ionic interactions in solution, necessitating storage in anhydrous, low-temperature environments (2–8°C) to prevent hydrolysis or decomposition . Differential Scanning Calorimetry (DSC) can empirically determine melting points and phase transitions.

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound, and how is stereochemical purity quantified?

  • Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) paired with circular dichroism (CD) spectroscopy can separate and quantify enantiomers. Enzymatic resolution, inspired by SwCNTNH₂-PAL biocatalysts for thiophene analogs, offers stereoselective ammonia elimination, achieving >99% enantiomeric excess (ee) in optimized batch reactors . Advanced mass spectrometry (MS) with ion-mobility separation further validates purity.

Q. How do fluorine substituents impact the compound’s bioactivity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic enzyme pockets (e.g., tyrosine kinases or decarboxylases). Comparative studies with non-fluorinated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) reveal reduced metabolic stability in vivo due to decreased electronegativity . Molecular docking simulations (AutoDock Vina) and isothermal titration calorimetry (ITC) quantify binding energies and thermodynamic parameters (ΔG, ΔH).

Q. What computational models predict the compound’s reactivity in aqueous vs. nonpolar solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model solvation effects, predicting protonation states and nucleophilic attack susceptibility. Solvent polarity indices (e.g., Kamlet-Taft) correlate with experimental reaction rates in DMF vs. THF. For example, sodium hydride in DMF facilitates nucleophilic substitution in fluorinated aromatics .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated phenylpropanoic acids?

  • Methodological Answer : Variability in yields (e.g., 40–85% for similar compounds) often stems from differences in halogen reactivity (F vs. Cl/I) and catalyst loading. Systematic Design of Experiments (DoE) with factorial analysis (e.g., JMP software) identifies critical factors (temperature, solvent purity). Cross-validation using independent synthetic protocols (e.g., Grignard vs. Suzuki coupling) resolves inconsistencies .

Q. Why do biological activity assays for this compound show conflicting results across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration) and compound purity. Standardization via orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding kinetics) improves reproducibility. Reference standards (e.g., USP-grade impurities in MM0002 series) ensure batch consistency .

Methodological Tables

Parameter Typical Values Key References
Synthetic Yield (Optimized)65–78% (DMF, NaH, 0°C)
Storage Stability>24 months (2–8°C, anhydrous)
Enantiomeric Excess (ee)95–99% (Chiralcel OD-H column)
Fluorine NMR Shift (19F^{19}\text{F})-120 to -150 ppm (CF₃ reference)

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